14,15-EE-5(Z)-E

Description

Properties

Molecular Formula |

C20H36O3 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

(Z)-13-(3-pentyloxiran-2-yl)tridec-5-enoic acid |

InChI |

InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7- |

InChI Key |

KZTLOTWHEAHQAZ-CLFYSBASSA-N |

Isomeric SMILES |

CCCCCC1C(O1)CCCCCCC/C=C\CCCC(=O)O |

Canonical SMILES |

CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O |

Synonyms |

14,15-EEZE 14,15-eicosa-5(Z)-enoic acid 14,15-eicosa-5-enoic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 14,15-EE-5(Z)-E

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E) is a critical pharmacological tool for investigating the physiological and pathological roles of epoxyeicosatrienoic acids (EETs). As a selective antagonist of EETs, particularly the 14,15-EET regioisomer, it plays a pivotal role in elucidating the downstream signaling pathways modulated by these lipid mediators. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, signaling cascades, and metabolic fate. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the EET signaling pathway.

Core Mechanism of Action: Antagonism of EET-Mediated Vasodilation

This compound functions primarily as a competitive antagonist at the putative EET receptor, thereby inhibiting the biological effects of EETs.[1][2] Its most well-characterized action is the blockade of EET-induced vasodilation in various vascular beds, particularly coronary arteries.[3][4] EETs, acting as endothelium-derived hyperpolarizing factors (EDHFs), cause relaxation of vascular smooth muscle cells by activating large-conductance calcium-activated potassium (BKCa) channels.[2][5] This leads to membrane hyperpolarization, a decrease in intracellular calcium concentration, and subsequent vasorelaxation. This compound effectively counteracts this process by preventing the initial binding of EETs to their receptors on the smooth muscle cells.[2]

Quantitative Data

The following tables summarize the key quantitative parameters associated with the interaction of this compound and its analogs with their molecular targets.

Table 1: Binding Affinity of 20-¹²⁵I-14,15-EE-5(Z)-E to U937 Cell Membranes

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 1.11 ± 0.13 nM | [6] |

| Maximum Binding Capacity (Bmax) | 1.13 ± 0.04 pmol/mg protein | [6] |

Table 2: Competitive Binding of Various Ligands against 20-¹²⁵I-14,15-EE-5(Z)-E

| Competing Ligand | Inhibition Constant (Ki) | Reference |

| Miconazole | 315 nM | [6] |

| N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH) | 1558 nM | [6] |

Table 3: Efficacy of 14,15-EET in Inducing Vascular Relaxation

| Parameter | Value | Reference |

| ED50 for Vasorelaxation | 2.2 µM | [7] |

Signaling Pathways

The signaling cascade initiated by EETs and antagonized by this compound involves a G-protein coupled receptor (GPCR), the Gsα subunit, and downstream activation of protein kinase A (PKA).

Caption: EET Signaling Pathway Leading to Vasodilation.

Metabolism by Soluble Epoxide Hydrolase (sEH)

This compound is a substrate for soluble epoxide hydrolase (sEH), which converts it to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[3] Interestingly, 14,15-DHE5ZE is a more selective and potent antagonist of 14,15-EET compared to its parent compound.[3] This metabolic conversion adds a layer of complexity to the pharmacology of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 20-125Iodo-14,15-epoxyeicosa-5(Z)-enoic acid: a high-affinity radioligand used to characterize the epoxyeicosatrienoic acid antagonist binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 14,15-Epoxyeicosa-5(Z)-enoic Acid (14,15-EEZE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly known as 14,15-EEZE, is a synthetic analog of the endogenous lipid mediator 14,15-epoxyeicosatrienoic acid (14,15-EET). It functions as a selective antagonist of epoxyeicosatrienoic acids (EETs), which are cytochrome P450-derived metabolites of arachidonic acid. EETs, including 14,15-EET, play crucial roles in regulating vascular tone, inflammation, and ion channel activity, primarily acting as endothelium-derived hyperpolarizing factors (EDHFs). 14,15-EEZE has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of EETs. This technical guide provides a comprehensive overview of 14,15-EEZE, including its mechanism of action, key experimental data, relevant protocols, and associated signaling pathways.

Core Concepts

14,15-EEZE is a structural analog of 14,15-EET, designed to competitively inhibit the actions of EETs at their putative receptors. While the specific EET receptor has not been definitively identified, functional studies suggest the involvement of G-protein coupled receptors (GPCRs). By blocking EET signaling, 14,15-EEZE allows for the investigation of the downstream effects of this pathway. It has been instrumental in demonstrating the role of EETs in vasodilation, cardioprotection, and anti-inflammatory responses.

Quantitative Data

The following tables summarize key quantitative data related to the binding and inhibitory effects of 14,15-EEZE and its analogs.

Table 1: Binding Affinity of a Radiolabeled 14,15-EEZE Analog

| Radioligand | Cell Line | Kd (nM) | Bmax (pmol/mg protein) | Citation |

| 20-[125I]Iodo-14,15-EE5ZE | U937 cell membranes | 1.11 ± 0.13 | 1.13 ± 0.04 | [1] |

Table 2: Inhibitory Effects of 14,15-EEZE on EET-Induced Vasodilation

| Agonist | Antagonist | Concentration of Antagonist (µM) | Maximal Relaxation Inhibited (%) | Artery Type | Citation |

| 14,15-EET | 14,15-EEZE | 10 | ~80 | Bovine Coronary | [2] |

| 11,12-EET | 14,15-EEZE | 10 | Significant Inhibition | Bovine Coronary | [2] |

| 8,9-EET | 14,15-EEZE | 10 | Significant Inhibition | Bovine Coronary | [2] |

| 5,6-EET | 14,15-EEZE | 10 | Significant Inhibition | Bovine Coronary | [2] |

Table 3: Cardioprotective Effects in a Canine Model of Ischemia-Reperfusion

| Treatment | Infarct Size (% of Area at Risk) | Citation |

| Vehicle | 21.8 ± 1.6 | [3][4] |

| 11,12-EET (0.128 mg/kg) | 8.7 ± 2.2 | [3][4] |

| 14,15-EET (0.128 mg/kg) | 9.4 ± 1.3 | [3][4] |

| 14,15-EEZE (0.128 mg/kg) | 21.0 ± 3.6 | [3][4] |

| 14,15-EEZE + 11,12-EET | 17.8 ± 1.4 | [3][4] |

| 14,15-EEZE + 14,15-EET | 19.2 ± 2.4 | [3][4] |

Signaling Pathways

The signaling pathways of EETs, which are antagonized by 14,15-EEZE, are complex and involve multiple downstream effectors. The primary mechanism involves the activation of large-conductance calcium-activated potassium channels (BKCa), leading to hyperpolarization and vasodilation.

A neuroprotective signaling pathway involving AMPK, SIRT1, and FoxO1 has also been described for 14,15-EET, which would be inhibited by 14,15-EEZE.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate application of 14,15-EEZE in research. The following are summaries of key experimental methodologies.

Vascular Reactivity Studies

Objective: To assess the effect of 14,15-EEZE on EET-induced vasodilation.

Protocol Summary:

-

Bovine coronary arteries are isolated and cut into rings.

-

Arterial rings are mounted in an organ bath containing a physiological salt solution, bubbled with 95% O2 and 5% CO2 at 37°C.

-

The rings are pre-constricted with a thromboxane A2 mimetic, U46619.

-

Cumulative concentration-response curves to an EET regioisomer (e.g., 14,15-EET) are generated.

-

The rings are washed and then incubated with 14,15-EEZE (typically 1-10 µM) for a specified period.

-

The concentration-response curve to the EET is repeated in the presence of 14,15-EEZE.

-

Changes in isometric tension are recorded to determine the inhibitory effect of 14,15-EEZE.[2]

Measurement of Vascular Smooth Muscle Membrane Potential

Objective: To determine if 14,15-EEZE blocks EET-induced hyperpolarization.

Protocol Summary:

-

Small bovine coronary arteries are dissected and cannulated on a pressure myograph.

-

The arteries are superfused with a physiological salt solution.

-

Vascular smooth muscle cells are impaled with glass microelectrodes to measure membrane potential.

-

The artery is pre-constricted with U46619.

-

An agonist that induces endothelium-dependent hyperpolarization, such as bradykinin (which stimulates EET release), is added to the superfusate.

-

The hyperpolarization response is recorded.

-

The experiment is repeated after pre-incubation with 14,15-EEZE (e.g., 3 µM) to assess for inhibition of the hyperpolarizing response.[5]

In Vivo Myocardial Ischemia-Reperfusion Injury Model

Objective: To evaluate the effect of 14,15-EEZE on EET-mediated cardioprotection.

Protocol Summary:

-

Anesthetized dogs are subjected to a 60-minute occlusion of the left anterior descending coronary artery, followed by 3 hours of reperfusion.[3][4]

-

14,15-EEZE (e.g., 0.128 mg/kg) is administered via intracoronary infusion 15 minutes prior to the occlusion.[3][4]

-

In separate groups, an EET (e.g., 11,12-EET or 14,15-EET at 0.128 mg/kg) is administered with or without prior administration of 14,15-EEZE.[3][4]

-

At the end of the reperfusion period, the heart is excised, and the area at risk and infarct size are determined using staining techniques (e.g., triphenyltetrazolium chloride).[3][4]

Synthesis of 14,15-Epoxyeicosa-5(Z)-enoic Acid

Conclusion

14,15-Epoxyeicosa-5(Z)-enoic acid is an indispensable tool for researchers investigating the biological roles of epoxyeicosatrienoic acids. Its ability to selectively antagonize EET-mediated effects has provided significant insights into cardiovascular physiology, inflammation, and neuroprotection. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for scientists and drug development professionals working in these fields. Further research to identify the specific EET receptor(s) will be crucial for a more complete understanding of the mechanisms of action of both EETs and their antagonists like 14,15-EEZE.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. ahajournals.org [ahajournals.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

14,15-EE-5(Z)-E: A Potent Antagonist of 14,15-EET-Mediated Vascular Relaxation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a critical tool in the study of eicosanoid signaling. This compound, also known as 14,15-EEZE, is a structural analog of the endothelium-derived hyperpolarizing factor (EDHF) 14,15-epoxyeicosatrienoic acid (14,15-EET). This document details the antagonistic properties of this compound, its mechanism of action in blocking 14,15-EET-induced vasodilation, and the experimental protocols used to characterize its effects. Quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using detailed diagrams. This guide is intended to serve as a valuable resource for researchers investigating the physiological and pathophysiological roles of the cytochrome P450-epoxygenase pathway and for professionals in the field of drug discovery and development targeting this system.

Introduction to 14,15-EET and its Vascular Effects

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. There are four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These molecules act as local signaling molecules, or autacoids, involved in a variety of physiological processes, including the regulation of vascular tone.

In the cardiovascular system, EETs, particularly 14,15-EET, are recognized as key components of the endothelium-derived hyperpolarizing factor (EDHF) pathway. EDHF mediates the relaxation of vascular smooth muscle cells (VSMCs) independently of nitric oxide (NO) and prostacyclin. The vasodilatory effect of 14,15-EET is initiated by its action on VSMCs, leading to membrane hyperpolarization and subsequent relaxation of the blood vessel. This process is primarily mediated by the activation of large-conductance calcium-activated potassium channels (KCa).

This compound: A Selective 14,15-EET Antagonist

This compound is a synthetic analog of 14,15-EET that has been identified as a potent and selective antagonist of EET-mediated vascular effects. Its chemical structure is rel-13-[(2R,3S)-3-pentyloxiranyl]-5Z-tridecenoic acid. Unlike 14,15-EET, which is a potent vasodilator, this compound exhibits minimal agonist activity and effectively blocks the vasodilatory response to 14,15-EET and other EET regioisomers.

The antagonistic properties of this compound make it an invaluable pharmacological tool for elucidating the specific roles of EETs in various physiological and pathological conditions. Its ability to selectively inhibit EET-induced vasodilation allows researchers to dissect the EDHF pathway and to investigate the contribution of EETs to the regulation of blood pressure and blood flow.

Quantitative Data on the Antagonistic Activity of this compound

The inhibitory effects of this compound on EET-induced vascular relaxation have been quantified in several studies. The following tables summarize key findings from experiments conducted on pre-constricted bovine coronary arteries, a widely used model for studying vascular reactivity.

Table 1: Inhibition of EET-Induced Relaxation by this compound (10 µM)

| EET Regioisomer | Maximal Relaxation (%) - Control | Maximal Relaxation (%) - With this compound (10 µM) | Approximate Inhibition (%) |

| 14,15-EET | 80-90% | ~18% | ~80% |

| 11,12-EET | 80-90% | Significantly Inhibited | - |

| 8,9-EET | 80-90% | Significantly Inhibited | - |

| 5,6-EET | 80-90% | Significantly Inhibited | - |

Data compiled from studies on U46619-preconstricted bovine coronary arteries.

Table 2: Effect of this compound on Bradykinin-Induced EDHF-Type Relaxation

| Treatment | Maximal Relaxation (%) |

| Bradykinin (in the presence of L-NA and Indomethacin) | ~95% |

| Bradykinin + this compound (10 µM) | ~55% |

L-NA (L-nitroarginine) and Indomethacin are used to block the production of nitric oxide and prostaglandins, respectively, thus isolating the EDHF-mediated response.

Experimental Protocols

The characterization of this compound as a 14,15-EET antagonist has been primarily achieved through in vitro vascular reactivity studies. The following is a detailed methodology for a typical isometric tension recording experiment using isolated bovine coronary artery rings.

Preparation of Bovine Coronary Artery Rings

-

Tissue Procurement: Obtain fresh bovine hearts from a local abattoir and transport them to the laboratory in cold, oxygenated Krebs buffer.

-

Artery Dissection: Carefully dissect the left anterior descending (LAD) coronary artery from the heart and place it in a petri dish containing cold Krebs buffer.

-

Ring Preparation: Remove excess connective and adipose tissue from the artery. Cut the artery into 2-3 mm wide rings. For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a pair of fine forceps.

-

Mounting: Suspend each arterial ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs buffer maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer.

Isometric Tension Recording

-

Equilibration: Allow the arterial rings to equilibrate for 60-90 minutes under a resting tension of approximately 5 grams. During this period, replace the Krebs buffer in the organ baths every 15-20 minutes.

-

Viability Check: After equilibration, assess the viability of the rings by contracting them with a high concentration of potassium chloride (KCl, e.g., 60 mM). Rings that do not show a robust contraction are discarded.

-

Pre-constriction: Wash the rings several times with fresh Krebs buffer to remove the KCl. Once the tension returns to baseline, pre-constrict the rings with a thromboxane A2 mimetic, such as U46619 (e.g., 10-100 nM), to achieve a stable submaximal contraction.

-

Experimental Procedure:

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of the vasodilator agonist (e.g., 14,15-EET) to the organ bath and record the relaxation response.

-

To test the antagonist, incubate the arterial rings with this compound for a predetermined period (e.g., 20-30 minutes) before pre-constriction with U46619. Then, perform the cumulative concentration-response curve to the agonist.

-

-

Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by U46619. Construct concentration-response curves and compare the responses in the presence and absence of the antagonist.

Signaling Pathways and Mechanism of Action

The vasodilatory effect of 14,15-EET and its antagonism by this compound involve a complex signaling cascade within the vascular wall. The following diagrams illustrate the key pathways.

Figure 1: Signaling pathway of 14,15-EET-induced vasodilation and its antagonism by this compound.

Caption: 14,15-EET, produced in endothelial cells, acts on a putative G-protein coupled receptor on vascular smooth muscle cells, leading to KCa channel activation, hyperpolarization, and vasodilation. This compound competitively blocks this receptor.

Figure 2: Experimental workflow for assessing the antagonistic effect of this compound on 14,15-EET-induced vasodilation.

Caption: A stepwise representation of the isometric tension assay used to quantify the effects of this compound on vascular reactivity.

Conclusion

This compound has been firmly established as a potent and selective antagonist of 14,15-EET. Its ability to block EET-induced vasodilation and hyperpolarization provides a critical tool for investigating the physiological and pathophysiological roles of the EDHF pathway. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to utilize this compound in their studies. Further research into the precise nature of the EET receptor and the downstream signaling events will be greatly facilitated by the use of specific antagonists like this compound, potentially leading to the development of novel therapeutic agents for cardiovascular diseases.

The Biological Activity of 14,15-EEZE: A Technical Guide for Researchers

An in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), a pivotal tool in eicosanoid research.

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly known as 14,15-EEZE, is a synthetic analog of the endogenous arachidonic acid metabolite, 14,15-epoxyeicosatrienoic acid (14,15-EET).[1] It has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of epoxyeicosatrienoic acids (EETs). This technical guide provides a comprehensive overview of the biological activity of 14,15-EEZE, with a focus on its mechanism of action as an EET antagonist, its impact on various signaling pathways, and its application in experimental models of cardiovascular and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals engaged in the study of eicosanoids and related therapeutic areas.

Core Mechanism of Action: A Selective EET Antagonist

The primary biological function of 14,15-EEZE is its ability to act as a selective antagonist of EETs.[1] EETs are a group of signaling lipids produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. They play crucial roles in regulating vascular tone, inflammation, and cell proliferation. 14,15-EEZE competitively inhibits the binding of EETs to their putative receptors, thereby blocking their downstream signaling effects.[2]

Quantitative Data on Antagonistic Activity

The antagonistic potency of 14,15-EEZE has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Experimental System | Reference |

| Inhibition of EET-Induced Vascular Relaxation | |||

| Maximal inhibition of 14,15-EET-induced relaxation (at 10 µmol/L 14,15-EEZE) | ~80% | Bovine coronary artery rings | [3][4] |

| Shift in bradykinin concentration-response curve (at 10 µmol/L 14,15-EEZE) | ~1000-fold to the right | Bovine coronary artery rings | [3][4] |

| Binding Affinity | |||

| Kd | 1.11 ± 0.13 nM | U937 cell membranes (using 20-¹²⁵I-14,15-EEZE) | |

| Bmax | 1.13 ± 0.04 pmol/mg protein | U937 cell membranes (using 20-¹²⁵I-14,15-EEZE) | |

| Ki for competing with [³H]-14,15-EET | 226.3 nM | Guinea pig mononuclear cells | [5] |

| In Vivo Efficacy | |||

| Abolishment of 11,12-EET and 14,15-EET induced reduction in myocardial infarct size | Infarct Size/Area at Risk (IS/AAR) from ~9% to ~18-19% | Canine model of myocardial ischemia-reperfusion | [3][6] |

Table 1: Quantitative Antagonistic Activity of 14,15-EEZE

Key Biological Effects of 14,15-EEZE

Vasodilation and Vascular Function

14,15-EEZE has been instrumental in demonstrating the role of EETs as endothelium-derived hyperpolarizing factors (EDHFs). It effectively blocks the vasorelaxation induced by all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) in pre-constricted bovine coronary artery rings.[3][4] Furthermore, it inhibits the EDHF component of vasodilation induced by agonists such as bradykinin and methacholine, without affecting relaxation caused by nitric oxide donors (sodium nitroprusside), prostacyclin analogs (iloprost), or K+ channel openers (bimakalim and NS1619).[3][4][7][8] This specificity highlights its utility in dissecting the contribution of EETs to vascular tone regulation.

Cardioprotection

In models of myocardial ischemia-reperfusion injury, EETs have been shown to be cardioprotective by reducing infarct size. 14,15-EEZE completely abolishes this protective effect when administered prior to the ischemic event.[3][6] For instance, in a canine model, both 11,12-EET and 14,15-EET markedly reduced myocardial infarct size (IS/AAR) from approximately 21.8% in the vehicle group to around 9%.[3][6] Pre-treatment with 14,15-EEZE reversed this protection, with infarct sizes returning to levels comparable to the control group (around 18-19%).[3][6] This demonstrates the critical role of EET signaling in cardioprotection.

Inflammation

EETs generally possess anti-inflammatory properties. The antagonistic action of 14,15-EEZE has been used to probe these effects. For example, in models of lipopolysaccharide (LPS)-induced inflammation, the protective effects of EETs or soluble epoxide hydrolase inhibitors (which increase endogenous EET levels) can be reversed by 14,15-EEZE. This suggests that the anti-inflammatory actions are mediated through an EET-dependent pathway.

Cell Proliferation and Migration

The role of EETs in cell proliferation and migration is complex and context-dependent. 14,15-EEZE has been utilized to investigate the involvement of EETs in cancer biology. Studies have shown that EETs can promote the invasion and migration of certain cancer cells, and this effect is inhibited by 14,15-EEZE.[9] For instance, 11,12-EET-induced motility in prostate cancer cells was inhibited by 14,15-EEZE.

Signaling Pathways Modulated by 14,15-EEZE

As an EET antagonist, 14,15-EEZE indirectly modulates several downstream signaling pathways by blocking the initial EET-receptor interaction.

Figure 1: Simplified signaling pathway of EETs and the point of inhibition by 14,15-EEZE.

14,15-EEZE blocks the initial binding of EETs to their putative G-protein coupled receptors. This prevents the activation of downstream signaling cascades, including:

-

G-protein/cAMP/PKA Pathway: EETs can activate Gs-coupled receptors, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate and activate potassium channels, leading to hyperpolarization and vasodilation.

-

PI3K/Akt Pathway: Some studies suggest that EETs can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.[10][11] 14,15-EEZE can inhibit EET-mediated activation of this pathway.[10][11]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, also involved in cell proliferation and differentiation, can be activated by EETs. This activation is also blocked by 14,15-EEZE.

It is important to note that 14,15-EEZE does not directly inhibit downstream effectors. For example, it does not block the vasodilation induced by direct K+ channel openers, indicating its specificity for the EET receptor level of the signaling cascade.[3][4][7][8]

Detailed Experimental Protocols

Vascular Ring Relaxation Assay

This assay is used to assess the effect of 14,15-EEZE on EET-induced vasodilation.

Materials:

-

Bovine coronary arteries

-

Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)

-

U46619 (thromboxane A2 mimetic)

-

14,15-EET and other EET regioisomers

-

14,15-EEZE

-

Organ bath system with force transducers

Procedure:

-

Dissect bovine coronary arteries into 3-5 mm rings.

-

Mount the arterial rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Gradually stretch the rings to a basal tension of 3.5 g.

-

Equilibrate the tissues for at least 60 minutes, replacing the buffer every 15-20 minutes.

-

Pre-constrict the arterial rings with U46619 (e.g., 20 nmol/L) to achieve a stable contraction.

-

Once a stable plateau is reached, add cumulative concentrations of an EET regioisomer (e.g., 10⁻⁹ to 10⁻⁵ M) to generate a concentration-response curve.

-

Wash the tissues extensively to return to baseline tension.

-

Incubate the rings with 14,15-EEZE (e.g., 10 µmol/L) for a specified period (e.g., 30 minutes).

-

Repeat the cumulative addition of the EET regioisomer to generate a second concentration-response curve in the presence of the antagonist.

-

Record changes in isometric tension and express relaxation as a percentage of the pre-contraction induced by U46619.

Figure 2: Experimental workflow for the vascular ring relaxation assay.

Measurement of Myocardial Infarct Size in a Canine Model

This in vivo model is used to evaluate the effect of 14,15-EEZE on EET-mediated cardioprotection.

Materials:

-

Anesthetized dogs

-

Surgical instruments for thoracotomy and coronary artery occlusion

-

11,12-EET or 14,15-EET

-

14,15-EEZE

-

2,3,5-triphenyltetrazolium chloride (TTC) stain

-

Patent Blue dye

Procedure:

-

Anesthetize the dogs and perform a left thoracotomy to expose the heart.

-

Isolate the left anterior descending (LAD) coronary artery.

-

Administer vehicle, an EET (e.g., 0.128 mg/kg), or 14,15-EEZE (e.g., 0.128 mg/kg) followed by the EET via intracoronary infusion.

-

Induce regional ischemia by occluding the LAD for a defined period (e.g., 60 minutes).

-

Reperfuse the myocardium by releasing the occlusion for a set duration (e.g., 3 hours).

-

At the end of reperfusion, re-occlude the LAD and infuse Patent Blue dye into the aortic root to delineate the area at risk (AAR - the non-blue tissue).

-

Excise the heart and slice the ventricles into transverse sections.

-

Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. Viable tissue will stain red, while the infarcted tissue will remain pale.

-

Separate the AAR from the non-ischemic tissue.

-

Gravimetrically determine the weight of the infarcted tissue and the AAR.

-

Express the infarct size as a percentage of the AAR (IS/AAR).

Figure 3: Workflow for measuring myocardial infarct size in a canine model.

Conclusion

14,15-EEZE has proven to be an indispensable tool for advancing our understanding of the biological roles of EETs. Its selectivity as an antagonist has allowed researchers to confirm the involvement of EETs in a multitude of physiological processes, from the regulation of vascular tone to cardioprotection and inflammation. The quantitative data and experimental protocols outlined in this guide provide a foundation for the continued investigation of EET signaling pathways and the development of novel therapeutics targeting this system. As research in this field progresses, 14,15-EEZE will undoubtedly remain a cornerstone of experimental design, enabling the further dissection of the complex and multifaceted actions of epoxyeicosatrienoic acids.

References

- 1. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

role of 14,15-EETs in endothelium-dependent hyperpolarization

An In-depth Technical Guide on the Role of 14,15-EETs in Endothelium-Dependent Hyperpolarization

Introduction

Endothelium-dependent hyperpolarization (EDH) is a crucial mechanism regulating vascular tone, complementing the actions of nitric oxide (NO) and prostacyclin. It involves the hyperpolarization of vascular smooth muscle cells (VSMCs), leading to vasorelaxation. Among the key mediators of this pathway are epoxyeicosatrienoic acids (EETs), which are cytochrome P450 (CYP450) metabolites of arachidonic acid.[1][2] These lipids, particularly 14,15-EET, are recognized as potent endothelium-derived hyperpolarizing factors (EDHFs) that play a pivotal role in cardiovascular homeostasis.[1][3] This guide provides a detailed examination of the synthesis, signaling pathways, and experimental evaluation of 14,15-EET in mediating EDH, tailored for researchers and drug development professionals.

Synthesis and Metabolism of 14,15-EET

14,15-EET is synthesized in endothelial cells in response to various stimuli, including agonists like bradykinin and acetylcholine, as well as physical forces such as shear stress.[4][5] The process begins with the release of arachidonic acid (AA) from the cell membrane by phospholipases. CYP450 epoxygenases, primarily from the CYP2C and CYP2J families, then convert AA into its four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[6][7]

The biological activity of 14,15-EET is tightly regulated by its metabolic degradation. The primary route of inactivation is hydrolysis by soluble epoxide hydrolase (sEH) to its corresponding, and generally less biologically active, diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[8][9][10] This rapid conversion effectively terminates the vasodilatory signal.[9] Consequently, inhibition of sEH has emerged as a therapeutic strategy to enhance the beneficial cardiovascular effects of EETs by increasing their bioavailability.[11][12] In some human vascular cells, an alternative pathway involving β-oxidation can lead to the formation of chain-shortened epoxy fatty acids, which may also possess biological activity.[13][14]

References

- 1. ahajournals.org [ahajournals.org]

- 2. Endothelium-Derived Hyperpolarizing Factors: A Potential Therapeutic Target for Vascular Dysfunction in Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Inducible Endothelium-Derived Hyperpolarizing Factor (iEDHF): Role of the 15-Lipoxygenase-EDHF Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Soluble epoxide hydrolase inhibition improves coronary endothelial function and prevents the development of cardiac alterations in obese insulin-resistant mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Human coronary endothelial cells convert 14,15-EET to a biologically active chain-shortened epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 14,15-Epoxyeicosa-5(Z)-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EE-5(Z)-E or 14,15-EEZE, is a synthetic analogue of the endogenous arachidonic acid metabolite, 14,15-epoxyeicosatrienoic acid (14,15-EET).[1][2] Unlike its parent compound which acts as a potent vasodilator, 14,15-EEZE functions as a selective antagonist of EETs.[1][2] This property makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of EETs, particularly in the cardiovascular system. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 14,15-EEZE, with a focus on its mechanism of action and experimental applications.

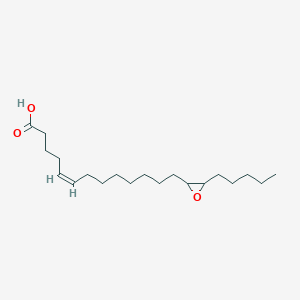

Chemical Structure and Properties

14,15-EEZE is a C20 fatty acid characterized by a cis-epoxide at the 14,15-position and a single cis-double bond at the 5-position.

Table 1: Chemical and Physical Properties of 14,15-Epoxyeicosa-5(Z)-enoic Acid

| Property | Value | Source |

| Chemical Formula | C₂₀H₃₆O₃ | [3] |

| Molecular Weight | 324.5 g/mol | PubChem |

| IUPAC Name | 13-(3-pentyloxiran-2-yl)tridec-5-enoic acid | PubChem |

| Synonyms | This compound, 14,15-EEZE | [1][2] |

| Physical State | Not explicitly stated, likely a solid or oil at room temperature | General knowledge |

| Solubility | Soluble in ethanol | [2] |

| Storage | Typically stored at -20°C | General laboratory practice |

Biological Activity and Mechanism of Action

The primary biological function of 14,15-EEZE is its selective antagonism of the effects of epoxyeicosatrienoic acids (EETs).

Antagonism of EET-Induced Vasodilation

14,15-EEZE has been shown to inhibit the vasodilation induced by all four regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) in pre-constricted bovine coronary arteries.[1][2] It is most effective against 14,15-EET.[1] For instance, in U46619-preconstricted bovine coronary arterial rings, 10 µM of 14,15-EEZE significantly inhibits the relaxation caused by 14,15-EET.[1] In contrast, 14,15-EEZE itself exhibits only weak agonist activity, causing minimal relaxation at similar concentrations.[2]

Signaling Pathway

EETs are known to be endothelium-derived hyperpolarizing factors (EDHFs) that cause vasodilation by activating potassium channels on vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1][4] The current understanding is that EETs bind to a putative G-protein coupled receptor (GPCR) on the surface of vascular smooth muscle cells.[5] This binding initiates a signaling cascade that results in the opening of large-conductance calcium-activated potassium (BKCa) channels.[4]

14,15-EEZE is believed to act as a competitive antagonist at this putative EET receptor, thereby blocking the downstream signaling cascade that leads to vasodilation.[2][4] Importantly, 14,15-EEZE does not appear to directly inhibit BKCa channels or other potassium channels like ATP-sensitive potassium (KATP) channels.[1] It also does not affect vasodilation induced by other signaling molecules such as nitric oxide (NO) donors (e.g., sodium nitroprusside) or prostacyclin analogues (e.g., iloprost).[1]

References

- 1. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. 14,15-Epoxyeicosa-5(z)-enoic acid | C20H36O3 | CID 25218004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. escholarship.org [escholarship.org]

Synthesis of 14,15-Epoxyeicosa-5(Z)-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a crucial chemical tool in the study of eicosanoid signaling pathways. As a regioisomeric analog of the more commonly studied epoxyeicosatrienoic acids (EETs), 14,15-EEZE notably lacks the Δ8(Z) and Δ11(Z) double bonds. This structural modification confers upon it potent and selective antagonist activity against the biological effects of EETs, making it an invaluable probe for elucidating the physiological and pathological roles of cytochrome P450 epoxygenase metabolites. This technical guide provides a comprehensive overview of the chemical synthesis of 14,15-epoxyeicosa-5(Z)-enoic acid, including detailed experimental protocols adapted from established methodologies for related compounds, quantitative data, and a visualization of its role in signaling pathways.

Introduction

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules produced from arachidonic acid by cytochrome P450 epoxygenases.[1] They are implicated in a wide range of biological processes, including the regulation of vascular tone, inflammation, and ion channel activity.[2] Understanding the precise mechanisms of EET action often requires the use of selective antagonists to block their effects. 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) has emerged as a key antagonist of EETs, enabling researchers to investigate the downstream consequences of EET receptor activation.[3][4] This guide details a plausible synthetic route to 14,15-EEZE, providing the necessary information for its preparation in a laboratory setting.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 14,15-epoxyeicosa-5(Z)-enoic acid suggests a convergent approach. The molecule can be disconnected at the C6-C7 bond, indicating a Wittig reaction between a C6 phosphonium ylide and a C14 aldehyde containing the epoxide moiety as a key step. The epoxide can be introduced stereoselectively from a corresponding Z-alkene. The required building blocks can be synthesized from commercially available starting materials.

Experimental Protocols

The following experimental protocols are adapted from established procedures for the synthesis of EETs and their analogs.[5][6]

Synthesis of (Z)-1-Bromodec-5-ene (Intermediate 1)

A Wittig reaction between pentyltriphenylphosphonium bromide and 5-bromovaleraldehyde can be employed to construct the C10 backbone with the required Z-alkene geometry.

-

Materials: Pentyltriphenylphosphonium bromide, sodium hexamethyldisilazide (NaHMDS), 5-bromovaleraldehyde, tetrahydrofuran (THF).

-

Procedure: To a solution of pentyltriphenylphosphonium bromide in dry THF at -78 °C, add a solution of NaHMDS in THF dropwise. Stir the resulting red ylide solution for 1 hour at -78 °C. Add a solution of 5-bromovaleraldehyde in THF and allow the reaction to warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (Z)-1-bromodec-5-ene.

Synthesis of (Z)-Undec-5-en-1-ol (Intermediate 2)

The C10 bromide is converted to a Grignard reagent and reacted with formaldehyde to extend the chain by one carbon.

-

Materials: (Z)-1-Bromodec-5-ene, magnesium turnings, paraformaldehyde, dry THF.

-

Procedure: Activate magnesium turnings in dry THF. Add a solution of (Z)-1-bromodec-5-ene in THF dropwise to initiate the Grignard reaction. After formation of the Grignard reagent, add paraformaldehyde portion-wise at 0 °C. Stir the reaction at room temperature for 4 hours. Quench with saturated aqueous ammonium chloride and extract with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude alcohol is purified by column chromatography.

Epoxidation to form (Z)-5,6-Epoxyundecan-1-ol (Intermediate 3)

Stereoselective epoxidation of the Z-alkene is achieved using a peroxy acid.

-

Materials: (Z)-Undec-5-en-1-ol, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

-

Procedure: To a solution of (Z)-undec-5-en-1-ol in DCM at 0 °C, add m-CPBA portion-wise. Stir the reaction at 0 °C for 2 hours, then at room temperature overnight. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude epoxide, which can be used in the next step without further purification.

Oxidation to (Z)-5,6-Epoxyundecanal (Intermediate 4)

The primary alcohol is oxidized to the corresponding aldehyde.

-

Materials: (Z)-5,6-Epoxyundecan-1-ol, pyridinium chlorochromate (PCC), dichloromethane (DCM).

-

Procedure: To a suspension of PCC in DCM, add a solution of (Z)-5,6-epoxyundecan-1-ol in DCM. Stir the reaction at room temperature for 2 hours. Dilute the mixture with diethyl ether and filter through a pad of silica gel. The filtrate is concentrated to yield the crude aldehyde.

Synthesis of 14,15-Epoxyeicosa-5(Z)-enoic acid

A final Wittig reaction followed by ester hydrolysis yields the target compound.

-

Materials: (4-Carboxybutyl)triphenylphosphonium bromide, potassium tert-butoxide, (Z)-5,6-epoxyundecanal, dimethyl sulfoxide (DMSO), methanol, sodium hydroxide.

-

Procedure: To a solution of (4-carboxybutyl)triphenylphosphonium bromide in DMSO, add potassium tert-butoxide. Stir the resulting ylide solution for 30 minutes. Add a solution of (Z)-5,6-epoxyundecanal in DMSO and stir at room temperature overnight. Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then dissolved in methanol, and an aqueous solution of sodium hydroxide is added. The mixture is stirred at room temperature for 4 hours. The methanol is removed under reduced pressure, and the aqueous residue is acidified with 1 M HCl and extracted with ethyl acetate. The organic extracts are dried and concentrated to give 14,15-epoxyeicosa-5(Z)-enoic acid, which is purified by column chromatography.

Quantitative Data

The following table summarizes the expected yields and key analytical data for the synthesis of 14,15-epoxyeicosa-5(Z)-enoic acid. Yields are estimated based on similar reported syntheses.

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Spectroscopic Data |

| 1 | (Z)-1-Bromodec-5-ene | C₁₀H₁₉Br | 219.16 | 70-80 | ¹H NMR, ¹³C NMR |

| 2 | (Z)-Undec-5-en-1-ol | C₁₁H₂₂O | 170.29 | 80-90 | ¹H NMR, ¹³C NMR |

| 3 | (Z)-5,6-Epoxyundecan-1-ol | C₁₁H₂₂O₂ | 186.29 | >95 | ¹H NMR, ¹³C NMR |

| 4 | (Z)-5,6-Epoxyundecanal | C₁₁H₂₀O₂ | 184.28 | 75-85 | ¹H NMR, ¹³C NMR |

| 5 | 14,15-Epoxyeicosa-5(Z)-enoic acid | C₂₀H₃₆O₃ | 324.5 | 60-70 | ¹H NMR, ¹³C NMR, MS |

Signaling Pathway and Mechanism of Action

14,15-EEZE functions as an antagonist of the epoxyeicosatrienoic acid (EET) signaling pathway. EETs exert their biological effects by binding to putative G-protein coupled receptors (GPCRs) on the cell surface.[1] This binding initiates a downstream signaling cascade that can lead to various cellular responses, including vasodilation through the activation of potassium channels in smooth muscle cells. 14,15-EEZE is thought to competitively bind to these same receptors, thereby preventing the binding of endogenous EETs and inhibiting their downstream effects.[4]

References

- 1. ahajournals.org [ahajournals.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Orally Active Epoxyeicosatrienoic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Endothelium-Derived Hyperpolarizing Factors (EDHFs) and 14,15-Epoxyeicosatrienoic Acid (14,15-EET)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction is a hallmark of many cardiovascular diseases. Beyond the well-established roles of nitric oxide (NO) and prostacyclin, a third pathway, attributed to Endothelium-Derived Hyperpolarizing Factors (EDHFs), plays a crucial role in regulating vascular tone, particularly in resistance arteries. The term "EDHF" does not refer to a single molecule but rather to a variety of mechanisms that lead to the hyperpolarization of vascular smooth muscle cells (VSMCs), resulting in vasodilation. Among the key players in the EDHF pathway are the epoxyeicosatrienoic acids (EETs), cytochrome P450 (CYP) epoxygenase metabolites of arachidonic acid. This guide provides a detailed exploration of EDHF signaling, with a specific focus on 14,15-EET, its mechanisms of action, and the experimental protocols used for its investigation.

Core Signaling Pathways

The EDHF-mediated response is initiated by agonists such as acetylcholine (ACh) or bradykinin, which bind to receptors on endothelial cells, leading to an increase in intracellular calcium ([Ca²⁺]i). This calcium signal is a critical node that triggers downstream events.

The "Classical" EDHF Pathway: K⁺ Channels and Gap Junctions

In many vascular beds, the EDHF response is independent of CYP metabolites and relies on the following steps:

-

Activation of Endothelial KCa Channels: The rise in endothelial [Ca²⁺]i activates small-conductance (SKCa) and intermediate-conductance (IKCa) calcium-activated potassium channels.

-

Endothelial Cell Hyperpolarization: The opening of SKCa and IKCa channels leads to an efflux of potassium ions (K⁺), causing hyperpolarization of the endothelial cell membrane.

-

Transmission to Vascular Smooth Muscle Cells: This hyperpolarization is transmitted to the underlying VSMCs through two primary mechanisms that can act in concert:

-

Myoendothelial Gap Junctions (MEGJs): Direct electrical coupling through gap junctions allows the hyperpolarizing current to spread from the endothelium to the VSMCs.

-

Potassium Ions as Signaling Molecules: The efflux of K⁺ into the myoendothelial space can activate inwardly rectifying K⁺ channels (Kir) and the Na⁺/K⁺-ATPase on VSMCs, leading to their hyperpolarization.

-

The Role of 14,15-EET as an EDHF

In certain vascular beds, including coronary arteries, metabolites of arachidonic acid from the CYP epoxygenase pathway, such as 14,15-EET, are considered to be key EDHFs.

-

Synthesis of 14,15-EET: Increased endothelial [Ca²⁺]i also activates phospholipase A₂, which liberates arachidonic acid from the cell membrane. CYP epoxygenases, particularly isoforms like CYP2C and CYP2J, then metabolize arachidonic acid to produce various EET regioisomers, including 14,15-EET.

-

Action on VSMC KCa Channels: 14,15-EET diffuses to the adjacent VSMCs and activates large-conductance calcium-activated potassium channels (BKCa).

-

VSMC Hyperpolarization and Vasodilation: The opening of BKCa channels in VSMCs causes K⁺ efflux, leading to hyperpolarization and subsequent relaxation of the smooth muscle, resulting in vasodilation.

-

Autocrine Effects and TRPV4 Channels: 14,15-EET can also act in an autocrine manner on the endothelium. Evidence suggests that EETs can activate Transient Receptor Potential Vanilloid 4 (TRPV4) channels on endothelial cells, leading to further Ca²⁺ influx and potentiation of the EDHF response.

Diagram of the EDHF and 14,15-EET Signaling Pathways

Caption: EDHF and 14,15-EET signaling pathways in the vasculature.

Quantitative Data

The following tables summarize key quantitative data related to EDHF and 14,15-EET signaling.

Table 1: Vasoactive Responses to Agonists and 14,15-EET

| Agonist/Compound | Vessel Type | Species | EC₅₀ / ED₅₀ | Maximal Response (% Relaxation) | Reference(s) |

| Acetylcholine (ACh) | Mesenteric Artery | Rat | 59 ± 0.1 nM | 97.5 ± 2.2% | |

| 14,15-EET | Coronary Artery | Bovine | ~1 µM | ~80-90% | [1][2][3] |

| 14,15-EET | Coronary Microvessels | Porcine | 3 ± 1 pM | Not Specified | [4] |

| 11,12-EET | Coronary Microvessels | Porcine | 30 ± 8 pM | Not Specified | [4] |

| 8,9-EET | Coronary Microvessels | Porcine | 21 ± 13 pM | Not Specified | [4] |

| 14,15-EET | Human Coronary Arterioles | Human | Not Specified | 45 ± 5% | [5] |

| 11,12-EET | Human Coronary Arterioles | Human | Not Specified | 67 ± 6% | [5] |

| 8,9-EET | Human Coronary Arterioles | Human | Not Specified | 67 ± 7% | [5] |

| 14,15-DHET | Bovine Coronary Artery | Bovine | ~5-fold higher than 14,15-EET | Similar to 14,15-EET |

Table 2: Pharmacological Inhibitors and their Potency

| Inhibitor | Target | Vessel Type | Species | Concentration Used / IC₅₀ | Effect | Reference(s) |

| Apamin | SKCa Channels | Mesenteric Artery | Rat | 50 nM | No effect alone on ACh-induced relaxation | [6] |

| Charybdotoxin | IKCa & BKCa Channels | Mesenteric Artery | Rat | 50 nM | No effect alone on ACh-induced relaxation | [6] |

| Apamin + Charybdotoxin | SKCa & IKCa/BKCa | Mesenteric Artery | Rat | 50 nM each | Abolished EDHF-mediated relaxation | [6][7] |

| TRAM-34 | IKCa Channels | Mesenteric Artery | Rat | 1 µM | Unaltered ACh-induced hyperpolarization | [8] |

| Apamin + TRAM-34 | SKCa & IKCa Channels | Mesenteric Artery | Rat | 50 nM + 1 µM | Abolished ACh-induced hyperpolarization | [8] |

| 14,15-EEZE | EET Antagonist | Coronary Artery | Bovine | 10 µM | Inhibited 14,15-EET-induced relaxation by ~82% | [2] |

| Iberiotoxin | BKCa Channels | Human Coronary Arterioles | Human | Not Specified | Sensitive to EET-induced dilation | [5] |

Table 3: Ion Channel Properties

| Channel | Activating Ligand | Cell Type | Species | Single-Channel Conductance | Reference(s) |

| BKCa | 14,15-EET (<156 nM) | Coronary Artery Endothelial Cells | Pig | Not specified, but increased open probability | [9] |

| BKCa | Depolarization / Ca²⁺ | Ciliary Ganglion Nerve Terminal | Chick | 210 ± 7 pS (in symmetrical 150 mM K⁺) | [10] |

| BKCa | Depolarization / Ca²⁺ | Cricket Oviduct Myocytes | Cricket | 120 pS | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of EDHFs and 14,15-EET.

Protocol 1: Wire Myography for Vasodilation Assays

This protocol is used to assess the vasoactive properties of compounds on isolated small arteries.

Diagram of the Wire Myography Experimental Workflow

Caption: General workflow for a wire myography experiment.

Methodology:

-

Vessel Isolation: Isolate small resistance arteries (e.g., mesenteric or coronary arteries) from the animal model of choice in cold physiological salt solution (PSS).

-

Mounting: Carefully mount a 2 mm segment of the artery onto two small wires in a wire myograph chamber filled with PSS and continuously gassed with 95% O₂ / 5% CO₂ at 37°C.

-

Normalization: Determine the optimal resting tension for the vessel segment to ensure maximal active tension development.

-

Equilibration: Allow the vessel to equilibrate at the optimal resting tension for at least 30 minutes.

-

Viability and Endothelial Integrity Check:

-

Assess the contractile capacity of the vessel by challenging it with a high potassium solution (e.g., 60 mM KCl).

-

To study EDHF, inhibit NO synthase (e.g., with 100 µM L-NAME) and cyclooxygenase (e.g., with 10 µM indomethacin).

-

Pre-constrict the vessel with an appropriate agonist (e.g., phenylephrine or U46619) to about 80% of its maximal contraction.

-

Assess endothelial integrity by applying a saturating concentration of an endothelium-dependent vasodilator like acetylcholine.

-

-

Concentration-Response Curves:

-

After washing and re-equilibration, pre-constrict the vessel again.

-

Add the test compound (e.g., 14,15-EET) in a cumulative manner, allowing the tension to stabilize at each concentration.

-

To investigate the signaling pathway, pre-incubate the vessel with specific inhibitors (e.g., apamin, charybdotoxin, 14,15-EEZE) before pre-constriction and subsequent addition of the agonist.

-

-

Data Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-constriction tension and plot against the logarithm of the agonist concentration to generate a concentration-response curve and calculate the EC₅₀.

Protocol 2: Patch-Clamp Electrophysiology for KCa Channels

This technique allows for the direct measurement of ion channel activity in isolated vascular smooth muscle or endothelial cells.

Diagram of the Patch-Clamp Experimental Workflow

References

- 1. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Inhibition of EDHF by two new combinations of K+-channel inhibitors in rat isolated mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced acetylcholine and P2Y-receptor stimulated vascular EDHF-dilatation in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small- and intermediate-conductance calcium-activated K+ channels provide different facets of endothelium-dependent hyperpolarization in rat mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epoxyeicosatrienoic acids activate a high-conductance, Ca(2+)-dependent K + channel on pig coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Single-channel properties of BK-type calcium-activated potassium channels at a cholinergic presynaptic nerve terminal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BK Channels Are Activated by Functional Coupling With L-Type Ca2+ Channels in Cricket Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 14,15-Epoxyeicosa-5(Z)-enoic Acid (14,15-EE-5(Z)-E)

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE, is a synthetic analog of the endogenous endothelium-derived hyperpolarizing factor (EDHF) 14,15-epoxyeicosatrienoic acid (14,15-EET).[1][2][3] Unlike its parent compound, which is a potent vasodilator, this compound has been identified as a selective antagonist of EET-mediated biological effects.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on its utility as a pharmacological tool in cardiovascular research. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are presented to facilitate its application in drug discovery and development.

Introduction: The Epoxyeicosatrienoic Acid (EET) Landscape

Epoxyeicosatrienoic acids (EETs) are a family of signaling lipids produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][4][5] The four regioisomers—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—are key mediators of vascular function, exhibiting potent vasodilatory, anti-inflammatory, and anti-platelet aggregation properties.[6] They are considered to be major contributors to endothelium-dependent hyperpolarization (EDH), a crucial mechanism for regulating blood flow.[1][2][3] The therapeutic potential of EETs has led to the development of synthetic analogs to overcome their metabolic instability and to probe their physiological roles.

Discovery and Development of this compound

The development of this compound arose from structure-activity relationship studies aimed at understanding the key structural features of 14,15-EET required for its biological activity.[7][8] By systematically modifying the parent EET molecule, researchers sought to create analogs with altered properties, leading to the identification of this compound as a selective antagonist.[1][2][3] Its synthesis was a critical step in providing a pharmacological tool to investigate the specific contributions of EETs to cardiovascular physiology and pathology.

Chemical Synthesis

The synthesis of this compound, referred to as cis-14,15-oxidoeicosa-5(Z)-enoic acid, involves a multi-step process.[7] A key step is the coupling of a protected alkyne fragment with a bromo-alkane fragment, followed by stereoselective epoxidation and deprotection to yield the final product.

Mechanism of Action: Antagonism of EET Signaling

This compound functions as a competitive antagonist at the putative EET receptor, thereby inhibiting the downstream signaling cascade initiated by EETs.[1][2][3] Its primary characterized effect is the blockade of EET-induced vasorelaxation.

Signaling Pathway of EET-Induced Vasodilation

EETs, upon binding to their receptor on vascular smooth muscle cells, are thought to activate a G-protein-coupled signaling pathway.[5][9] This leads to the opening of large-conductance calcium-activated potassium (BKCa) channels, resulting in potassium efflux, membrane hyperpolarization, and subsequent vasorelaxation.[5]

Caption: Signaling pathway of EET-induced vasorelaxation.

Antagonistic Action of this compound

This compound competitively binds to the EET receptor, preventing the binding of endogenous EETs and thereby blocking the downstream signaling events that lead to vasorelaxation.[1][2][3]

Caption: Mechanism of this compound antagonism.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its interactions.

Table 1: Vasodilatory and Antagonistic Activity

| Compound | Assay | Vessel | Pre-constrictor | Parameter | Value | Reference |

| 14,15-EET | Vasorelaxation | Bovine Coronary Artery | U-46619 | ED₅₀ | ~1 µM | [7] |

| This compound | Antagonism of 14,15-EET | Bovine Coronary Artery | U-46619 | Concentration for ~80% inhibition | 10 µM | [10] |

| This compound | Vasorelaxation | Bovine Coronary Artery | U-46619 | Maximal Relaxation | ~21% at 10 µM | [1] |

Table 2: Effects on Different EET Regioisomers

| Antagonist | EET Regioisomer | Effect | Concentration | Reference |

| This compound (10 µM) | 14,15-EET | Inhibition of relaxation | 10 µM | [11] |

| This compound (10 µM) | 11,12-EET | Inhibition of relaxation | 10 µM | [11] |

| This compound (10 µM) | 8,9-EET | Inhibition of relaxation | 10 µM | [11] |

| This compound (10 µM) | 5,6-EET | Inhibition of relaxation | 10 µM | [11] |

Experimental Protocols

Vascular Reactivity Studies in Bovine Coronary Arteries

This protocol is widely used to assess the vasodilator and antagonist properties of EET analogs.

Objective: To determine the effect of this compound on vascular tone and its ability to antagonize EET-induced relaxation.

Materials:

-

Bovine hearts obtained from a local abattoir

-

Krebs-bicarbonate buffer (in mM: 118.3 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose)

-

U-46619 (thromboxane A₂ mimetic)

-

14,15-EET and this compound

-

Organ chambers with force transducers

Procedure:

-

Isolate the left anterior descending coronary artery from the bovine heart and cut into 3-5 mm rings.

-

Suspend the arterial rings in organ chambers filled with Krebs-bicarbonate buffer, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for 90 minutes under a resting tension of 5 g.

-

Pre-constrict the arterial rings with U-46619 to 50-90% of the maximal contraction induced by 40 mM KCl.

-

For antagonist studies, pre-incubate the rings with this compound (e.g., 10 µM) for a specified period (e.g., 30 minutes).

-

Generate cumulative concentration-response curves to 14,15-EET in the presence and absence of this compound.

-

Record changes in isometric tension using force transducers.

Data Analysis:

-

Express relaxation responses as a percentage of the pre-constriction induced by U-46619.

-

Calculate ED₅₀ values from the concentration-response curves.

Caption: Experimental workflow for vascular reactivity studies.

Microsomal Metabolism Assay

This assay is used to determine the metabolic stability of EET analogs.

Objective: To assess the metabolism of this compound by soluble epoxide hydrolase (sEH).

Materials:

-

Rat renal cortical microsomes (as a source of sEH)

-

[¹⁴C]-labeled this compound

-

HEPES buffer

-

sEH inhibitor (e.g., AUDA)

-

Organic solvents for extraction

-

Reverse-phase HPLC system

Procedure:

-

Incubate rat renal cortical microsomes with [¹⁴C]-14,15-EE-5(Z)-E in HEPES buffer at 37°C.

-

In a parallel experiment, include an sEH inhibitor to confirm the role of sEH in the metabolism.

-

Stop the reaction at various time points by adding an organic solvent (e.g., ethyl acetate).

-

Extract the metabolites from the aqueous phase.

-

Analyze the extracted metabolites by reverse-phase HPLC, monitoring for the parent compound and its diol metabolite (14,15-DHE5ZE).

Data Analysis:

-

Quantify the conversion of this compound to 14,15-DHE5ZE over time.

Metabolism and Selectivity

This compound is a substrate for soluble epoxide hydrolase (sEH), which converts it to its corresponding diol, 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[12][13] This metabolic conversion is significant as it alters the antagonist profile of the molecule. While this compound is a non-selective antagonist of all four EET regioisomers, 14,15-DHE5ZE is a selective antagonist of 14,15-EET.[12][13] This finding highlights the importance of considering the metabolic fate of EET analogs in interpreting experimental results.

Conclusion and Future Directions

This compound has proven to be an invaluable tool for elucidating the physiological and pathophysiological roles of EETs. Its ability to selectively block EET-mediated signaling has provided crucial insights into the contribution of these eicosanoids to vascular tone and endothelium-dependent hyperpolarization. Future research should focus on the development of metabolically stable analogs of this compound to provide more precise pharmacological probes. Furthermore, exploring the therapeutic potential of EET antagonism in diseases characterized by excessive EET activity, such as certain cancers, warrants investigation. The continued development and characterization of EET antagonists like this compound will undoubtedly advance our understanding of eicosanoid biology and may lead to novel therapeutic strategies for a range of diseases.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Orally Active Epoxyeicosatrienoic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Experimental Use of 14,15-EE-5(Z)-E in Coronary Arteries

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also referred to as 14,15-EEZE, is a valuable pharmacological tool for investigating the role of epoxyeicosatrienoic acids (EETs) in the cardiovascular system. EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are known to function as endothelium-derived hyperpolarizing factors (EDHFs) in the coronary circulation. They play a crucial role in regulating vascular tone by causing hyperpolarization and relaxation of vascular smooth muscle cells. This compound acts as a selective antagonist of EETs, making it an essential compound for elucidating the physiological and pathophysiological significance of the EET signaling pathway in coronary arteries.[1][2]

These application notes provide detailed protocols for the experimental use of this compound in isolated coronary arteries, along with quantitative data on its effects and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on coronary artery relaxation. The data is primarily derived from studies on bovine coronary arteries.

Table 1: Antagonistic Effect of this compound on EET-Induced Relaxation in Bovine Coronary Arteries

| Agonist (EET Regioisomer) | Maximal Relaxation (Control) | This compound Concentration | Maximal Relaxation with this compound | Reference |

| 14,15-EET | ~80% | 10 µmol/L | ~21% | [3] |

| 11,12-EET | 86.20 ± 3.73% | 10 µmol/L | 59.35 ± 5.5% | [4] |

| 8,9-EET | Concentration-related | 10 µmol/L | Inhibited | [2] |

| 5,6-EET | Concentration-related | 10 µmol/L | Inhibited | [2] |

Table 2: Effect of this compound on Agonist-Induced, Endothelium-Dependent Relaxation in Bovine Coronary Arteries

| Agonist | Pre-treatment | Maximal Relaxation (Control) | This compound Concentration | Maximal Relaxation with this compound | Reference |

| Bradykinin | Indomethacin and L-nitroarginine | 95% | 10 µmol/L | 55% | [1] |

| Methacholine | Indomethacin | Concentration-related | 10 µmol/L | Significantly inhibited | [1] |

| Arachidonic Acid | Indomethacin | Concentration-related | 10 µmol/L | Significantly inhibited | [1] |

Table 3: Specificity of this compound in Bovine Coronary Arteries

| Vasodilator | Mechanism of Action | Effect of this compound (10 µmol/L) | Reference |

| Sodium Nitroprusside | NO donor | No alteration in relaxation | [1] |

| Iloprost | Prostacyclin analogue | No alteration in relaxation | [1] |

| NS1619 | BKCa channel opener | No alteration in relaxation | [1] |

| Bimakalim | K+ channel activator | No alteration in relaxation | [2] |

Experimental Protocols

Protocol 1: Isometric Tension Measurement in Isolated Bovine Coronary Arteries

This protocol details the methodology for assessing the effect of this compound on vascular tone in isolated bovine coronary artery rings using a wire myograph system.

1. Tissue Preparation:

-

Obtain fresh bovine hearts from a local abattoir and transport them to the laboratory in cold Krebs-bicarbonate buffer.

-

Dissect the left anterior descending coronary artery from the heart, cleaning away any adhering fat and connective tissue.[3]

-

Cut the artery into 3-5 mm long rings, taking care to not damage the endothelium.

2. Mounting the Arterial Rings:

-

Suspend the arterial rings in an organ bath (wire myograph) containing Krebs-bicarbonate buffer. The buffer composition should be (in mmol/L): NaCl 118, NaHCO3 24, KCl 4.8, CaCl2 3.2, KH2PO4 1.2, MgSO4 1.2, glucose 11, and EDTA 0.03.[3]

-

Maintain the buffer at 37°C and continuously aerate with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.[3]

-

Attach one end of the ring to a fixed support and the other to an isometric force transducer.

3. Equilibration and Viability Check:

-

Gradually stretch the arterial rings to a basal tension of approximately 3.5 g.[3]

-

Allow the rings to equilibrate for at least 60-90 minutes, with buffer changes every 15-20 minutes.

-

To check for viability and obtain a reference contraction, repeatedly expose the rings to a high concentration of KCl (e.g., 40-60 mmol/L) until stable and reproducible contractions are achieved.[3]

4. Experimental Procedure:

-

Wash the arterial rings with fresh Krebs buffer to return to the basal tension.

-

Pre-constrict the rings with a thromboxane A2 mimetic, U46619 (typically 10-20 nmol/L), to achieve a stable contraction of 50-75% of the maximal KCl-induced contraction.[3]

-

To test the antagonist effect of this compound:

-

Once a stable pre-constriction is achieved, add cumulative concentrations of an EET regioisomer (e.g., 14,15-EET) to generate a concentration-response curve for relaxation.

-

After washing and re-equilibration, pre-incubate the arterial rings with this compound (e.g., 10 µmol/L) for a defined period (e.g., 20-30 minutes).[2]

-

Repeat the cumulative addition of the EET regioisomer in the presence of this compound to obtain a second concentration-response curve.

-

-

To test for non-specific effects:

-

In separate experiments, after pre-constriction with U46619 and pre-incubation with this compound, generate concentration-response curves for other vasodilators such as sodium nitroprusside, iloprost, or NS1619.[1]

-

5. Data Analysis:

-

Record the changes in isometric tension continuously.

-

Express the relaxation responses as a percentage of the pre-constriction induced by U46619.

-

Compare the concentration-response curves in the absence and presence of this compound to determine the antagonistic effect.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: EET signaling pathway leading to vasodilation and its inhibition by this compound.

Caption: Workflow for vascular reactivity experiments with this compound.

Caption: Logical flow of this compound's mechanism of action.

References

- 1. Effects of U46619 on contractions to 5-HT, sumatriptan and methysergide in canine coronary artery and saphenous vein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 14,15-EEZE in In Vitro Vascular Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a valuable pharmacological tool for investigating the physiological and pathological roles of epoxyeicosatrienoic acids (EETs) in the vasculature. EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are known to be potent vasodilators and play a role in inflammation and angiogenesis. 14,15-EEZE acts as a selective antagonist of EETs, enabling researchers to probe the downstream effects of EET signaling pathways. These application notes provide detailed protocols for utilizing 14,15-EEZE in key in vitro vascular studies, including the assessment of vascular reactivity and angiogenesis.

Mechanism of Action

14,15-EEZE selectively inhibits the effects of EETs. In the vasculature, EETs primarily induce vasodilation by activating large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1][2] 14,15-EEZE has been shown to antagonize these EET-induced relaxations.[3][4] It is a crucial tool for studying endothelium-derived hyperpolarizing factor (EDHF) responses, where EETs are considered key mediators.[1][3][4] Furthermore, emerging evidence indicates that EETs are involved in signaling cascades that promote angiogenesis, and 14,15-EEZE can be used to inhibit these effects.[4][5]

Data Presentation

Table 1: Effects of 14,15-EEZE on Vascular Reactivity

| Preparation | Agonist | Pre-constrictor | 14,15-EEZE Concentration (µM) | Observed Effect | Reference |

| Bovine Coronary Arteries | 14,15-EET | U46619 (20 nM) | 10 | Inhibition of 14,15-EET-induced relaxation (maximal relaxation reduced to 18%) | [3] |

| Bovine Coronary Arteries | 11,12-EET, 8,9-EET, 5,6-EET | U46619 | 10 | Inhibition of EET-induced relaxations | [3][4] |

| Bovine Coronary Arteries | Bradykinin | U46619 | 3 | Inhibition of bradykinin-induced smooth muscle hyperpolarization and relaxation | [3][4] |

| Bovine Coronary Arteries | Methacholine, Arachidonic Acid | U46619 | 10 | Inhibition of indomethacin-resistant relaxations | [3][4] |

| Canine Heart (in vivo) | 11,12-EET, 14,15-EET | Ischemia/Reperfusion | 0.128 mg/kg (intracoronary) | Abolished the cardioprotective effects of EETs | [6][7] |